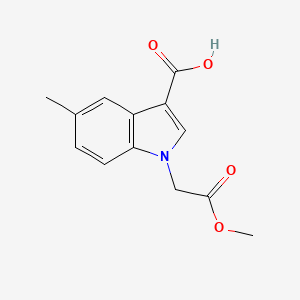
3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic amine compound with the molecular formula C7H14N2. This compound is part of the tetrahydropyridine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a six-membered ring containing two nitrogen atoms, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reductive amination of 3,5-dimethyl-2,3,4,5-tetrahydropyridine with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques, optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted tetrahydropyridine derivatives .
Scientific Research Applications
3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3,4,5-Tetrahydropyridin-6-amine: A structurally similar compound with different substitution patterns.
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine: Another derivative with slight structural variations.
Uniqueness: 3,5-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 5 can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,5-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-6(2)7(8)9-4-5/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
QLHVWEVKDZHWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=NC1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


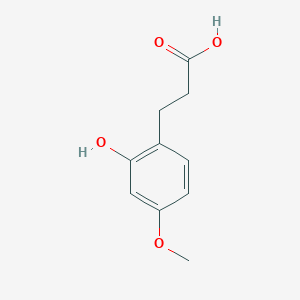
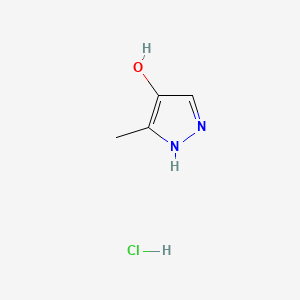
![Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B13887490.png)
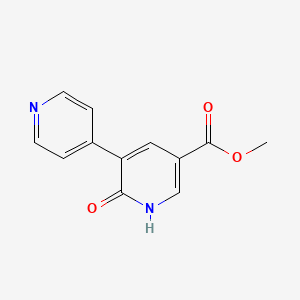


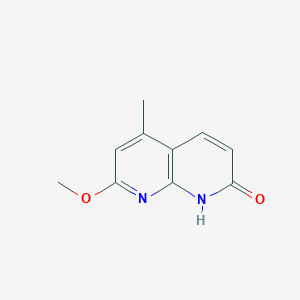

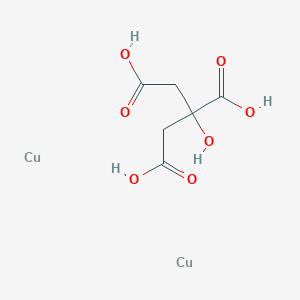
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
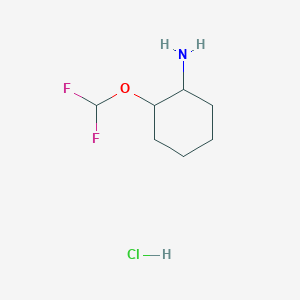
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)

